molecular formula C13H18ClF2NO B1456238 4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-18-7

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456238
CAS No.: 1219964-18-7
M. Wt: 277.74 g/mol
InChI Key: IMTCTYVECQVWDG-UHFFFAOYSA-N
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Description

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound of interest in pharmaceutical and life science research. This piperidine derivative is characterized by a 2,4-difluorophenoxy ethyl chain and is supplied as the hydrochloride salt to enhance its stability and solubility in various experimental buffers and solutions. Research Applications: This compound serves as a versatile building block and key intermediate in synthetic organic chemistry, particularly in the development of novel active molecules. Its structure makes it a candidate for use in medicinal chemistry programs, such as the exploration of central nervous system (CNS) agents. The incorporation of fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

4-[2-(2,4-difluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTCTYVECQVWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SN2) Approach

This method involves the reaction of piperidine with a 2,4-difluorophenoxy-substituted electrophile under basic or neutral conditions to form the desired ether linkage.

  • A typical procedure uses 4,6-dichloropyrimidine or related halogenated aromatic compounds dissolved in ethanol or dimethylsulfoxide (DMSO).
  • Piperidine or substituted piperidine is added along with a base such as DIPEA (N,N-diisopropylethylamine).
  • The reaction mixture is heated, often in a microwave reactor at temperatures around 150 °C, for short durations (minutes to an hour) to promote substitution.
  • The product is then isolated and purified, often by preparative HPLC or crystallization after salt formation with hydrochloric acid.

Alkylation of Piperidine with 2-(2,4-Difluorophenoxy)ethyl Halides

  • The piperidine nitrogen is alkylated with a 2-(2,4-difluorophenoxy)ethyl halide (e.g., bromide or chloride) in the presence of a base.
  • This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon attached to the halide.
  • Typical solvents include polar aprotic solvents such as DMSO or DMF.
  • The reaction is conducted under controlled temperature to optimize yield and minimize side reactions.
  • The resulting tertiary amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable solid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Piperidine, 2,4-difluorophenol derivative, DIPEA, EtOH, microwave 150 °C, 5-60 min 70-80 Efficient substitution, microwave-assisted heating improves reaction time
Alkylation of piperidine Piperidine, 2-(2,4-difluorophenoxy)ethyl bromide, base, DMSO or DMF, RT to 85 °C 65-75 SN2 alkylation, controlled temperature essential for selectivity
Hydrochloride salt formation HCl aqueous or ethanolic solution Quantitative Enhances product stability and crystallinity

Research Findings and Optimization Notes

  • Microwave-assisted nucleophilic aromatic substitution significantly reduces reaction times compared to conventional heating, enhancing throughput for scale-up.
  • The choice of base (DIPEA, potassium benzoate) and solvent (DMSO, ethanol) influences reaction efficiency and purity of the intermediate.
  • Purification by preparative HPLC or crystallization from solvents like ethanol after salt formation yields high-purity hydrochloride salt suitable for pharmaceutical applications.
  • Alternative synthetic routes involve preparing piperidin-4-one intermediates followed by reduction and functionalization, but these are less direct for this compound.
  • The hydrochloride salt form is preferred for its improved handling properties, including reduced hygroscopicity and enhanced stability.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Nucleophilic Aromatic Substitution Piperidine, 2,4-difluorophenol derivative, DIPEA, EtOH, microwave SNAr Rapid, high yield, scalable Requires microwave reactor
Alkylation with 2-(2,4-difluorophenoxy)ethyl halide Piperidine, alkyl halide, base, DMSO/DMF SN2 Straightforward, good selectivity Sensitive to reaction conditions
Reduction of piperidin-4-one intermediates Tetrahydropyridinylidene salts, reducing agents Selective reduction Access to substituted piperidines More steps, less direct

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyethyl Piperidine Derivatives

4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (CAS: 1219968-00-9)
  • Molecular Formula: C₁₄H₁₉ClF₃NO
  • Key Differences: Replaces 2,4-difluoro with a 3-trifluoromethyl group on the phenoxy ring. Molecular weight (309.756 g/mol) is higher due to the CF₃ group .
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine Hydrochloride (CAS: 1219972-68-5)
  • Molecular Formula: C₁₃H₁₆Cl₃NO
  • Key Differences :
    • Chlorine replaces fluorine at the 2,4-positions.
    • Chlorine’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding interactions compared to fluorine, altering receptor binding .
    • Higher molecular weight (328.64 g/mol) due to chlorine’s atomic mass .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Key Differences :
    • Adds methyl groups at 3,5-positions and chlorine at 2,4-positions.
    • Increased steric hindrance may limit binding to flat receptor pockets but improve selectivity .

Aromatic System Variations

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine Hydrochloride (CAS: 1185125-50-1)
  • Molecular Formula: C₁₇H₂₂ClNO
  • Key Differences: Replaces the difluorophenyl group with a naphthyl system. Higher molecular weight (291.82 g/mol) and lipophilicity may reduce aqueous solubility .

Functional Group Modifications

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
  • Key Differences: Replaces the phenoxyethyl group with a benzoyl (ketone) moiety.

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Estimated logP)
Target Compound C₁₃H₁₈ClF₂NO 295.74 2,4-difluorophenoxyethyl ~2.5 (moderate)
3-Trifluoromethyl Analog C₁₄H₁₉ClF₃NO 309.76 3-CF₃ phenoxyethyl ~3.2 (higher)
2,4-Dichloro Analog C₁₃H₁₆Cl₃NO 328.64 2,4-Cl phenoxyethyl ~3.8 (highest)
Naphthyl Analog C₁₇H₂₂ClNO 291.82 Naphthyloxyethyl ~4.0 (very high)

Pharmacological Implications

  • Fluorine Substituents : The target compound’s 2,4-difluoro groups may enhance metabolic stability by resisting oxidative degradation, a common issue with chlorinated analogs .
  • Chlorine vs.
  • Trifluoromethyl Groups : The CF₃ group (CAS 1219968-00-9) could improve blood-brain barrier penetration but increase risk of off-target effects due to prolonged half-life .

Biological Activity

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a difluorophenoxyethyl substituent, suggests possible interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C13H18ClF2NO
  • Molecular Weight : 277.74 g/mol
  • IUPAC Name : 2-[2-(2,4-difluorophenoxy)ethyl]piperidine; hydrochloride

The structure of the compound plays a crucial role in its biological activity. The piperidine ring is a common feature in many pharmacologically active compounds, suggesting that this derivative may exhibit similar properties.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets through binding interactions. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, which can be categorized as follows:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential as a ligand for GPCRs, which are critical in numerous physiological processes.
  • Therapeutic Applications : Investigations suggest its utility in treating conditions such as hypertension and other cardiovascular diseases due to its effects on calcium channels and blood pressure regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of soluble epoxide hydrolase (sEH), impacting inflammatory processes.
Calcium Channel BlockadeDemonstrated inhibitory effects on T-type calcium channels; may lower blood pressure.
GPCR InteractionPossible interaction with GPCRs, suggesting roles in neurotransmission and hormonal regulation.

Case Studies

  • Hypertension Model : In studies involving spontaneously hypertensive rats, compounds similar to this compound showed significant reductions in blood pressure without causing reflex tachycardia. This suggests a favorable profile for cardiovascular applications.
  • Inflammatory Response : Research has indicated that derivatives can inhibit inflammatory pathways by modulating enzyme activity related to arachidonic acid metabolism, potentially benefiting conditions like arthritis and other inflammatory diseases .

Q & A

Q. How to ensure compliance with international chemical safety standards?

  • Documentation : Align with GHS and MARPOL Annex III (non-marine pollutant). Maintain SDS sheets with ecotoxicity data (e.g., LC₅₀ for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride

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